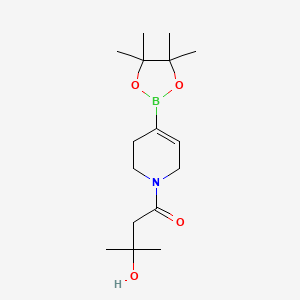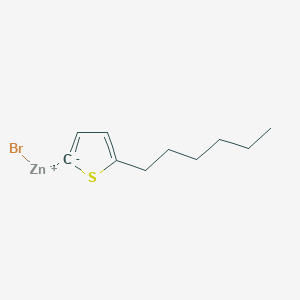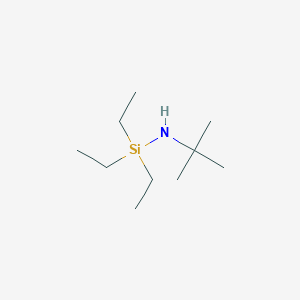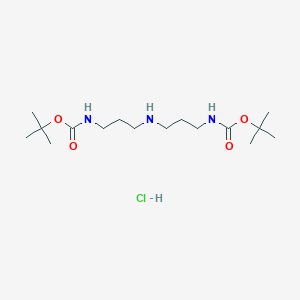
Methyl 4-(benzyloxy)-2,5-difluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound. It may include the starting materials, reagents, and conditions required for the synthesis .Molecular Structure Analysis
This involves examining the molecular structure of the compound, including its geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used for this analysis .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It may include the reaction conditions, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity .科学研究应用
Methyl 4-(benzyloxy)-2,5-difluorobenzoate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a catalyst in a variety of reactions. It has also been used as a building block for more complex molecules. This compound has been used in a variety of biochemical and physiological studies, as well as in drug development.
作用机制
The mechanism of action of Methyl 4-(benzyloxy)-2,5-difluorobenzoate is not fully understood. However, it is believed to interact with proteins and cell membranes in a variety of ways. It is thought to act as an inhibitor of enzymes, as an agonist of G-protein coupled receptors, and as an activator of ion channels.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzymes involved in the metabolism of fatty acids, which can lead to increased levels of fatty acids in the body. It has also been shown to activate certain ion channels, which can lead to increased levels of calcium in cells. Additionally, this compound has been shown to act as an agonist of G-protein coupled receptors, which can lead to a variety of physiological effects, including changes in hormone levels and blood pressure.
实验室实验的优点和局限性
Methyl 4-(benzyloxy)-2,5-difluorobenzoate has several advantages for use in laboratory experiments. It is a relatively stable compound, which makes it easy to store and handle. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, this compound also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic reactions.
未来方向
Methyl 4-(benzyloxy)-2,5-difluorobenzoate has a wide range of potential future applications. It could be used in drug development, as it has been shown to interact with proteins and cell membranes in a variety of ways. Additionally, it could be used in the synthesis of more complex molecules, as it is a relatively stable compound. Finally, it could be used in studies of biochemical and physiological processes, as it has been shown to have a variety of biochemical and physiological effects.
合成方法
Methyl 4-(benzyloxy)-2,5-difluorobenzoate can be synthesized in a two-step process. The first step involves the reaction of 4-methoxybenzoyl chloride with 2,5-difluorobenzene in the presence of a base, such as sodium hydroxide. This reaction produces 4-(methoxybenzyloxy)-2,5-difluorobenzene. The second step involves the reaction of this intermediate with methyl iodide in the presence of a base, such as potassium carbonate. This reaction produces the final product, this compound.
安全和危害
属性
IUPAC Name |
methyl 2,5-difluoro-4-phenylmethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-19-15(18)11-7-13(17)14(8-12(11)16)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVBRJLWEIFCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)OCC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B6296981.png)


(4',6'-diphenyl[1,1':3',1''-terphenyl]-2'-olato)(2-methyl-2-phenylpropylidene) molybdenum(VI)](/img/structure/B6297001.png)








